4-Methoxy-3-(methoxymethyl)benzoic acid

描述

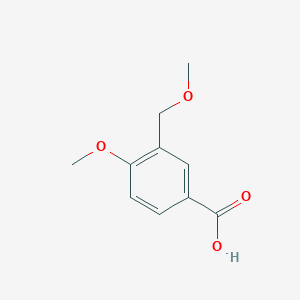

4-Methoxy-3-(methoxymethyl)benzoic acid is an organic compound with the molecular formula C10H12O4 It is a derivative of benzoic acid, characterized by the presence of a methoxy group and a methoxymethyl group attached to the benzene ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(methoxymethyl)benzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 4-methoxybenzyl alcohol.

Methoxymethylation: The alcohol group is converted to a methoxymethyl ether using methoxymethyl chloride in the presence of a base such as sodium hydride.

Oxidation: The resulting 4-methoxy-3-(methoxymethyl)benzyl alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent like potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

化学反应分析

Types of Reactions

4-Methoxy-3-(methoxymethyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, methoxymethyl chloride.

Major Products

Oxidation: 4-Hydroxy-3-(methoxymethyl)benzoic acid.

Reduction: 4-Methoxy-3-(methoxymethyl)benzyl alcohol.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

科学研究应用

Chemical Synthesis and Applications

4-Methoxy-3-(methoxymethyl)benzoic acid serves as a vital building block in organic synthesis. It is utilized for the creation of more complex organic molecules through various chemical reactions, including:

- Esterification : The compound can react with alcohols to form esters, which are valuable in the production of fragrances and flavoring agents.

- Acylation : It can be used to introduce acyl groups into other molecules, enhancing their reactivity and functionality.

- Formation of Prodrugs : The compound has been investigated for its role in developing prodrugs that can improve the pharmacokinetic properties of therapeutic agents, such as hydromorphone conjugates designed to reduce abuse potential and opioid-induced constipation .

Biological Activities

Recent studies have highlighted the potential biological activities of this compound:

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens, suggesting its potential use in pharmaceuticals to combat infections .

- Anti-inflammatory Effects : The compound has been explored for its ability to inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .

Analytical Applications

In analytical chemistry, this compound is used as a standard reference material in chromatographic techniques. Its derivatives have been analyzed using gas chromatography-mass spectrometry (GC-MS) to study fragmentation patterns, which aid in understanding its chemical behavior .

Industrial Applications

The compound finds applications in various industries:

- Cosmetics : Due to its chemical properties, it is utilized in formulations for skin care products.

- Polymer Chemistry : It acts as a monomer in the synthesis of polymers with specific properties tailored for industrial applications .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating its potential use as an antibacterial agent .

Case Study 2: Drug Development

Research focused on the conjugation of this compound with hydromorphone revealed that this prodrug exhibited controlled release characteristics and reduced side effects compared to traditional formulations. This approach aims to enhance patient compliance while minimizing abuse potential .

作用机制

The mechanism of action of 4-Methoxy-3-(methoxymethyl)benzoic acid depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

相似化合物的比较

Similar Compounds

4-Methoxybenzoic acid: Lacks the methoxymethyl group, making it less versatile in certain synthetic applications.

3-Methoxybenzoic acid: Lacks the methoxymethyl group and has different reactivity due to the position of the methoxy group.

4-Methoxy-3-methylbenzoic acid: Similar structure but with a methyl group instead of a methoxymethyl group, leading to different chemical properties.

Uniqueness

4-Methoxy-3-(methoxymethyl)benzoic acid is unique due to the presence of both methoxy and methoxymethyl groups, which provide distinct reactivity and potential for diverse applications in synthesis and pharmaceuticals.

生物活性

4-Methoxy-3-(methoxymethyl)benzoic acid (C10H12O4) is an aromatic carboxylic acid with potential biological activities. This compound, characterized by its methoxy and methoxymethyl substituents, has been studied for its pharmacological properties and interactions with biological systems. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound features a benzene ring substituted at the 4-position with a methoxy group and at the 3-position with a methoxymethyl group. Its molecular structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its potential anti-inflammatory, analgesic, and anticancer properties. The following sections detail these activities based on available research findings.

Anti-inflammatory Activity

Research indicates that derivatives of benzoic acids, including this compound, exhibit significant anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. A study demonstrated that certain benzoic acid derivatives reduced inflammation in animal models by modulating these pathways .

Analgesic Properties

The analgesic effects of this compound have been investigated through various pain models. In rodent studies, the compound showed a dose-dependent reduction in pain responses, suggesting its potential as a non-opioid analgesic agent. The mechanism is believed to involve the inhibition of pain signaling pathways mediated by prostaglandins .

Anticancer Potential

Preliminary studies have highlighted the anticancer potential of this compound. In vitro assays revealed that it could induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. Furthermore, it has shown promise in inhibiting tumor growth in xenograft models .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as COX and LOX.

- Cell Signaling Modulation : It can influence signaling pathways related to apoptosis and cell proliferation.

- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS), leading to cellular damage in cancer cells.

Case Studies

属性

IUPAC Name |

4-methoxy-3-(methoxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-6-8-5-7(10(11)12)3-4-9(8)14-2/h3-5H,6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOPJIXIDQXANP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC(=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396368 | |

| Record name | 4-methoxy-3-(methoxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91061-77-7 | |

| Record name | 4-methoxy-3-(methoxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。